(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol

Catalog No.
S1801120
CAS No.
136781-89-0
M.F
C29H37D4NO4
M. Wt
471.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-...

CAS Number

136781-89-0

Product Name

(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol

IUPAC Name

(1S,2S,6R,14R,16R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

Molecular Formula

C29H37D4NO4

Molecular Weight

471.66

InChI

InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29?/m1/s1/i6D2,16D2/t17?,20-,21-,24-,26+,27-,28+,29?

SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O

The compound (5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol is a complex organic molecule belonging to the morphinan class of compounds. This specific structure features multiple functional groups including a methoxy group, a hydroxyl group, and an epoxy group, which contribute to its potential biological activity. The presence of a cyclopropyl group and a dimethylbutan moiety suggests that this compound may exhibit unique steric and electronic properties that influence its interactions with biological targets.

Potential Applications:

Based on the structural similarity of the compound to known opioids, such as morphine, it is possible that researchers might be interested in investigating its potential effects on the opioid system. The opioid system is a complex network of receptors in the nervous system that play a role in pain perception, reward, and addiction .

  • Pain Management: Opioid medications are commonly used to treat moderate to severe pain. Researchers might be interested in determining if the compound has analgesic (pain-relieving) properties similar to morphine but with a different side effect profile .
  • Addiction Treatment: Opioid addiction is a major public health concern. Researchers might be interested in studying the compound to see if it interacts with opioid receptors in a way that could help with addiction treatment .
Like methylation or reduction.
  • Cyclopropyl Group Introduction: The cyclopropyl moiety can be synthesized through cyclopropanation reactions involving alkenes.
  • Final Assembly: The final steps often involve protecting group strategies to ensure selective functionalization without unwanted side reactions.
  • Each step requires careful optimization to achieve high yields and purity

    The biological activity of this compound is likely influenced by its structural features. Morphinans are known for their interaction with opioid receptors, which play a critical role in pain modulation and other physiological processes. The specific arrangement of functional groups may enhance or inhibit binding affinity to these receptors.

    Computer-aided predictions have shown that compounds with similar structures often possess analgesic properties or can act as modulators of neurotransmitter systems . Furthermore, structure-activity relationship studies indicate that modifications to the morphinan scaffold can lead to significant changes in pharmacological profiles.

    This compound has potential applications in:

    • Pharmaceutical Development: Due to its potential analgesic properties, it may serve as a lead compound for developing new pain relief medications.
    • Research: Its unique structure allows for studies on receptor interactions and the development of new pharmacological agents targeting opioid receptors.
    • Chemical Biology: It could be used in studies exploring the mechanisms of action for similar morphinan derivatives .

    Interaction studies focus on how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

    • Molecular Docking: To predict binding affinities and orientations with opioid receptors.
    • High-throughput Screening: To evaluate biological activity across various cell lines.
    • Structure-Activity Relationship Analysis: To correlate structural features with biological effects.

    These studies are crucial for understanding the therapeutic potential and safety profile of the compound .

    Similar compounds include:

    • Morphine: A well-known opioid analgesic with a simpler structure but similar pharmacological effects.
    • Codeine: Another morphinan derivative that exhibits analgesic properties but has different metabolic pathways and efficacy profiles.
    • Thebaine: A precursor in the synthesis of various opioids, differing mainly in its functional groups.
    CompoundStructure ComplexityBiological ActivityUnique Features
    (Target Compound)HighPotential analgesicCyclopropyl and dimethylbutan groups
    MorphineModerateStrong analgesicDirect opioid receptor agonist
    CodeineModerateModerate analgesicMethylated form of morphine
    ThebaineModerateLimited analgesicPrecursor for synthetic opioids

    This comparison highlights the unique structural aspects of the target compound that may confer distinct pharmacological properties compared to its counterparts .

    XLogP3

    5

    Dates

    Modify: 2023-08-15

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